(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been studied for their potential as antimycobacterial agents . These compounds were designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of these compounds involved the use of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, HPLC, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques, including 1H NMR, 13C NMR, HPLC, and MS .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave irradiation offers a cleaner, more efficient, and faster method for synthesizing benzamide derivatives, including those similar to the compound . This approach is particularly valuable in the preparation of compounds with potential biological activities, highlighting the importance of microwave-assisted synthesis in modern drug discovery and development processes (Saeed, 2009).
Anticancer Evaluation
Thiadiazole and benzamide scaffolds, akin to the compound of interest, have been synthesized and evaluated for their anticancer properties. Novel Schiff’s bases containing these moieties exhibit significant in vitro anticancer activity against various human cancer cell lines. Such findings underscore the potential of these compounds in developing new anticancer therapies (Tiwari et al., 2017).
Supramolecular Gelators
The synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives, which display gelation behavior towards ethanol/water and methanol/water mixtures, illustrate the role of methyl functionality and multiple non-covalent interactions in gelation. This research highlights the potential applications of these compounds in creating supramolecular materials with specific properties (Yadav & Ballabh, 2020).
Metal-Free Synthesis
The environmentally benign, metal-free synthesis of highly functionalized benzothiazolylidene derivatives, including those similar to the compound , demonstrates a sustainable approach to creating complex molecules. Such methodologies are crucial for the green synthesis of pharmacologically relevant compounds (Saini et al., 2019).
Antibacterial Agents
The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, which share structural similarities with the compound of interest, reveal a novel class of antibacterial agents. This research showcases the potential of these compounds in addressing the need for new antibiotics (Palkar et al., 2017).
Future Directions
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c1-23-17-13-7-3-2-6-12(13)10-11-16(17)26-20(23)22-18(24)19-21-14-8-4-5-9-15(14)25-19/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLEZPHGANOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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